molecular formula C6H10ClF2N B2730890 (1R,5S,6R)-2,2-Difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride CAS No. 2375249-40-2

(1R,5S,6R)-2,2-Difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride

Cat. No.: B2730890
CAS No.: 2375249-40-2
M. Wt: 169.6
InChI Key: PLEFYFCBMNLBRA-UJPDDDSFSA-N
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Description

(1R,5S,6R)-2,2-Difluorobicyclo[310]hexan-6-amine;hydrochloride is a bicyclic amine compound with a unique structure characterized by the presence of two fluorine atoms and a hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6R)-2,2-Difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride typically involves the following steps:

    Formation of the bicyclic ring: This step involves the cyclization of a suitable precursor to form the bicyclo[3.1.0]hexane structure.

    Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6R)-2,2-Difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(1R,5S,6R)-2,2-Difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,5S,6R)-2,2-Difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating biological pathways. The presence of fluorine atoms enhances its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride
  • (1R,5S,6s)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride

Uniqueness

(1R,5S,6R)-2,2-Difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and biological activity. This fluorination enhances its stability, lipophilicity, and binding affinity compared to similar compounds.

Properties

IUPAC Name

(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)2-1-3-4(6)5(3)9;/h3-5H,1-2,9H2;1H/t3-,4+,5+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEFYFCBMNLBRA-UJPDDDSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C2N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC([C@@H]2[C@H]1[C@H]2N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375249-40-2
Record name rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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